molecular formula C9H6F3N3O2 B7813096 4-[3-(Trifluoromethyl)phenyl]-1,2,4-triazolidine-3,5-dione

4-[3-(Trifluoromethyl)phenyl]-1,2,4-triazolidine-3,5-dione

Cat. No.: B7813096
M. Wt: 245.16 g/mol
InChI Key: MEOPRERHFGRIIC-UHFFFAOYSA-N
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Description

4-[3-(Trifluoromethyl)phenyl]-1,2,4-triazolidine-3,5-dione is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a triazolidine-3,5-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Trifluoromethyl)phenyl]-1,2,4-triazolidine-3,5-dione typically involves the reaction of 3-(trifluoromethyl)aniline with phosgene to form the corresponding isocyanate. This intermediate is then reacted with hydrazine to yield the triazolidine-3,5-dione structure. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-[3-(Trifluoromethyl)phenyl]-1,2,4-triazolidine-3,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield nitro compounds, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring or the triazolidine structure .

Scientific Research Applications

4-[3-(Trifluoromethyl)phenyl]-1,2,4-triazolidine-3,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(Trifluoromethyl)phenyl]-1,2,4-triazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The triazolidine-3,5-dione moiety can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylphenyl derivatives: Compounds with similar trifluoromethylphenyl groups but different functional groups attached.

    Triazolidine derivatives: Compounds with the triazolidine-3,5-dione structure but different substituents on the phenyl ring.

Uniqueness

4-[3-(Trifluoromethyl)phenyl]-1,2,4-triazolidine-3,5-dione is unique due to the combination of the trifluoromethyl group and the triazolidine-3,5-dione moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-[3-(trifluoromethyl)phenyl]-1,2,4-triazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3O2/c10-9(11,12)5-2-1-3-6(4-5)15-7(16)13-14-8(15)17/h1-4H,(H,13,16)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEOPRERHFGRIIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)NNC2=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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